molecular formula C18H11Br2N3O2 B1225067 N-(2-cyanophenyl)-2-[(5,7-dibromo-8-quinolinyl)oxy]acetamide

N-(2-cyanophenyl)-2-[(5,7-dibromo-8-quinolinyl)oxy]acetamide

Cat. No. B1225067
M. Wt: 461.1 g/mol
InChI Key: BZSRLWRYILGATR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-cyanophenyl)-2-[(5,7-dibromo-8-quinolinyl)oxy]acetamide is an organohalogen compound and a member of quinolines.

Scientific Research Applications

  • Antimalarial Activity : A study by Werbel et al. (1986) explored a series of compounds related to the given chemical, focusing on their antimalarial potency. This research found correlations between the structure of these compounds and their effectiveness against malaria in animal models, encouraging clinical trials in humans.

  • Structural Studies and Properties : The work of Karmakar et al. (2007) examined the structural aspects of similar amide-containing isoquinoline derivatives. They discovered that these compounds interact differently with various acids, leading to the formation of salts, gels, and inclusion compounds with unique properties.

  • Spatial Orientation in Anion Coordination : In 2010, Kalita and Baruah studied how similar amide derivatives assume different spatial orientations when coordinating with anions. This research offers insights into the molecular behavior of such compounds under different conditions.

  • Antiproliferative Activities in Cancer Research : I‐Li Chen et al. (2013) synthesized and evaluated N-(naphthalen-2-yl)acetamide and N-(substituted phenyl)acetamide derivatives for their antiproliferative activities against various human cancer cell lines, finding significant results against specific types of cancer.

  • Luminescent Properties in Lanthanide Complexes : A study by Wei-Na Wu et al. (2006) focused on synthesizing new aryl amide ligands, including compounds structurally related to the chemical , and their use in creating luminescent lanthanide(III) complexes.

  • In Vitro and In Vivo Assessment for Antimicrobial and Antiprotozoal Agents : Patel et al. (2017) explored quinoxaline-based oxadiazoles, similar to the subject compound, for their antimicrobial and antiprotozoal activities, revealing promising results compared to reference drugs.

properties

Product Name

N-(2-cyanophenyl)-2-[(5,7-dibromo-8-quinolinyl)oxy]acetamide

Molecular Formula

C18H11Br2N3O2

Molecular Weight

461.1 g/mol

IUPAC Name

N-(2-cyanophenyl)-2-(5,7-dibromoquinolin-8-yl)oxyacetamide

InChI

InChI=1S/C18H11Br2N3O2/c19-13-8-14(20)18(17-12(13)5-3-7-22-17)25-10-16(24)23-15-6-2-1-4-11(15)9-21/h1-8H,10H2,(H,23,24)

InChI Key

BZSRLWRYILGATR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C#N)NC(=O)COC2=C(C=C(C3=C2N=CC=C3)Br)Br

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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